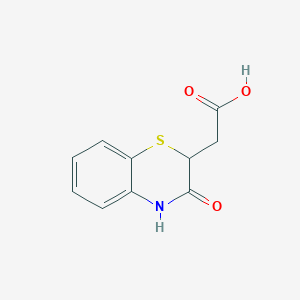

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Übersicht

Beschreibung

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazine ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

(a) Hydrolysis

The compound undergoes acid-catalyzed hydrolysis under aqueous conditions. For example, treatment with 4 M HCl converts its ester derivatives (e.g., ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) into the free acetic acid form .

Reaction Scheme:

(b) Oxidation

The sulfur atom in the benzothiazinone ring is susceptible to oxidation. Hydrogen peroxide (HO) or m-chloroperbenzoic acid (mCPBA) converts the thioether group into sulfoxides or sulfones.

(c) Reduction

Reduction of the carbonyl group (C=O) in the benzothiazinone ring using agents like sodium borohydride (NaBH) yields hydroxyl derivatives.

(d) Substitution

Electrophilic substitution reactions occur at aromatic positions of the benzothiazinone ring. Halogenation or nitration proceeds under acidic conditions with reagents like HNO/HSO.

Common Reagents and Conditions

Key Experimental Findings

-

Crystallization Behavior : Single crystals of the compound were obtained via slow evaporation from dichloromethane, revealing intermolecular hydrogen bonds (O–H⋯O and C–H⋯O) that stabilize its structure .

-

Stereoelectronic Effects : The trifluoromethyl group in analogues enhances metabolic stability, influencing reaction pathways.

-

Synthetic Optimization : Reactions often require inert atmospheres (e.g., N) to prevent oxidative degradation of intermediates.

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's chemical formula is , and it features a benzothiazine core, which is known for its biological activity. The structure includes a 3-oxo group and an acetic acid moiety that contribute to its reactivity and potential therapeutic effects.

Antibacterial Properties

Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial activity. For example, studies have shown that (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study conducted by Gupta et al. (1993) demonstrated that benzothiazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Benzothiazine derivatives have shown promise in reducing inflammation. For instance, their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The following table summarizes key synthetic methods:

| Method | Reagents Used | Yield | Notes |

|---|---|---|---|

| Alkylation | Ethyl acetoacetate, KOH | 70% | Requires careful control of reaction conditions |

| Hydrolysis | Acidic or basic conditions | 85% | Effective for converting esters to acids |

| Cyclization | Thiourea derivatives | 60% | Key step in forming the benzothiazine ring |

Case Study 1: Antibacterial Efficacy

A study published in 2009 highlighted the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial potential .

Case Study 2: Anticancer Mechanisms

In another investigation by Armenise et al. (1991), the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis in human breast cancer cells .

Wirkmechanismus

The mechanism of action of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

- (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid

- (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)ethanoic acid

Uniqueness: (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, also known as 2-(3-oxo-3,4-dihydro-2H-benzothiazin-4-yl)acetic acid, is a compound belonging to the benzothiazine class. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The following sections detail its biological activities based on recent research findings.

The chemical formula for this compound is C10H9NO3S with a molecular weight of 223.25 g/mol. It has a CAS number of 100637-60-3 and exhibits a purity of approximately 97% in commercial preparations .

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazine derivatives. Specifically, compounds within this class have shown effectiveness against various bacterial strains and fungi:

| Activity | Organism | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Armenise et al., 1991 |

| Antifungal | Aspergillus niger | Schiaffella et al., 2006 |

| Antifungal | Aspergillus fumigatus | Bano et al., 2016 |

2. Anticancer Activity

Research indicates that (3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetic acid may possess significant anticancer properties. Studies have reported its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 10.5 | Gupta et al., 1993 |

| A549 (lung cancer) | 15.8 | Vicente et al., 2009 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory properties. In experimental models, it has shown potential in reducing inflammation markers:

| Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction | Fringuelli et al., 2005 |

4. Other Biological Activities

Additional pharmacological activities attributed to (3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetic acid include:

- Antidiabetic Activity : Demonstrated potential in regulating blood glucose levels.

- Antimalarial Activity : Some derivatives have shown efficacy against Plasmodium species with IC50 values less than 500 nM .

Case Studies

A notable case study involved the synthesis of hydrazone derivatives of benzothiazine compounds which were tested for their biological activities. These derivatives exhibited enhanced antibacterial and antifungal properties compared to their parent compounds .

Eigenschaften

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXLTZQRYJBZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284122 | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-74-2 | |

| Record name | 6270-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid?

A: this compound has been identified as a potential inhibitor of xanthine oxidase (XO) [, ]. XO is an enzyme involved in the breakdown of purines into uric acid. Inhibiting XO can help manage conditions like gout, where excess uric acid accumulates in the body.

Q2: How does the structure of this compound relate to its XO inhibitory activity?

A: While the exact mechanism of interaction between this compound and XO is not fully elucidated in the provided research, some insights can be gleaned from the structure-activity relationship (SAR) studies []. The presence of the 1,4-benzothiazine nucleus appears crucial for activity, as derivatives with modifications to this core structure generally exhibit lower XO inhibition. Further research is needed to pinpoint specific structural features responsible for binding affinity and inhibitory potency.

Q3: Have any derivatives of this compound shown improved activity?

A: Yes, research has explored various derivatives of this compound to enhance its activity. One notable example is SPR-210, a fluorinated derivative with significantly higher potency against aldose reductase (AR), another enzyme implicated in diabetic complications []. SPR-210 demonstrated promising results in preclinical studies with diabetic rats, highlighting the potential of structural modifications for improving therapeutic efficacy.

Q4: What analytical techniques were employed to characterize this compound and its derivatives?

A: Researchers utilized various spectroscopic techniques for structural characterization, including Electron Impact Mass Spectrometry (EIMS), proton Nuclear Magnetic Resonance (1H-NMR), and X-ray Diffraction (XRD) analysis []. These methods provided valuable information about the molecular weight, structure, and purity of the synthesized compounds, ensuring accurate identification and evaluation of their properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.